2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
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Overview
Description
The compound “2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one class . This class of compounds is known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one derivatives has been reported in various studies . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one derivatives is characterized by three nitrogen atoms and two carbon atoms . The unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one derivatives have been described in several studies . These reactions often involve the use of various nitrogen sources .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one derivatives have been reported in various studies . For instance, one derivative was reported to be a yellow solid with a melting point of 328–330 °C .Scientific Research Applications
Synthesis and Structural Analysis
A novel derivative of pyrimidine, featuring the 1,2,4-triazolo[1,5-a]pyrimidine ring, has been synthesized and characterized. This derivative was evaluated for its antibacterial activity against Gram-positive and Gram-negative microbial strains, demonstrating significant antibacterial potential. The structural characterization included X-ray single crystal diffraction and various spectroscopic techniques, complemented by DFT calculations for geometrical and spectral data analysis. This research underscores the compound's relevance in developing new antibacterial agents (Lahmidi et al., 2019).
Anticonvulsant and Antidepressant Activities
In a study exploring the anticonvulsant and antidepressant activities of pyrido[2,3-d]pyrimidine derivatives, compounds exhibiting notable efficacy were identified. These derivatives demonstrated greater anticonvulsant activity than the reference drug, carbamazepine, and potent antidepressant properties comparable to fluoxetine. This research highlights the therapeutic potential of 1,2,4-triazolo[4,3-a]pyrimidine derivatives in treating neurological disorders (Zhang et al., 2016).
Adenosine A2 Receptor Antagonism
The synthesis of 2- or 4-fluorobenzylderivatives of various pyrimidine compounds, including imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine and 1,2,4-triazolo[5,1-i] purine, revealed high activity against adenosine A2 and A1 receptors. This research indicates the significant role these derivatives can play in developing new pharmacological agents targeting adenosine receptors, with implications for treating cardiovascular and neurological diseases (Gatta et al., 1993).
Molecular Self-Assembly and Organic Light-Emitting Properties
The molecular self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative into supramolecular microfibers exhibiting blue organic light-emitting properties represents a breakthrough in material science. This discovery opens new avenues for developing advanced materials with potential applications in organic electronics and photonics (Liu et al., 2008).
Antimicrobial Activity
The organoiodine(III) mediated synthesis of 3,9-diaryl- and 3,9-difuryl-bis-1,2,4-triazolo[4,3-a][4,3-c]pyrimidines demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing some commercial antibiotics. This finding underscores the potential of 1,2,4-triazolo[4,3-a]pyrimidine derivatives as novel antibacterial agents, providing a promising direction for new drug development (Prakash et al., 2007).
Mechanism of Action
While the specific mechanism of action for “2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is not mentioned in the retrieved papers, compounds containing a triazole are known to exhibit broad biological activities by forming a variety of non-covalent bonds with enzymes and receptors .
Future Directions
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c13-10-4-1-3-9(7-10)8-17-12(18)16-6-2-5-14-11(16)15-17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGFWVNLXXRKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)N3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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